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molecular formula C10H9FN2O B2620278 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol CAS No. 181371-35-7

1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol

Cat. No. B2620278
M. Wt: 192.193
InChI Key: DFUPIZIAAHEIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08957102B2

Procedure details

(4-Fluorophenyl)hydrazine hydrochloride (20.0 g, 0.123 mol) was added to a solution of triethylamine (20.5 mL) in methanol (350 mL). Then, a solution of ethyl acetoacetate (16.0 g, 0.123 mol) in methanol (50 mL) was added. The resulting reaction mixture was stirred for 4 hours under reflux and extracted with dichloromethane and sodium chloride aqueous solution. The aqueous layer was extracted again with dichloromethane. All the organic layers were collected, dried with Na2SO4 and then filtered. The filtrate was concentrated. The resulting residue was purified by silica gel chromatography (ethyl acetate:hexane=1:2). The target compound was yielded (21.0 g, 89% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.C(N(CC)CC)C.[C:18](OCC)(=[O:23])[CH2:19][C:20]([CH3:22])=O>CO>[F:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:18](=[O:23])[CH:19]=[C:20]([CH3:22])[NH:10]2)=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
Cl.FC1=CC=C(C=C1)NN
Name
Quantity
20.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
350 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane and sodium chloride aqueous solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted again with dichloromethane
CUSTOM
Type
CUSTOM
Details
All the organic layers were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography (ethyl acetate:hexane=1:2)
CUSTOM
Type
CUSTOM
Details
The target compound was yielded (21.0 g, 89% yield)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
FC1=CC=C(C=C1)N1NC(=CC1=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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